1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is a heterocyclic compound belonging to the pyrazolo family. This compound features a unique structure characterized by two fused pyrazole rings and a hydroxyethyl substituent. Its chemical formula is CHNO, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity. The compound has been studied for its potential applications in medicinal chemistry, particularly due to its pharmacological properties.
The synthesis and characterization of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one can be traced through various scientific literature, including patents and research articles that explore its synthesis routes and biological implications. This compound is often derived from simpler pyrazole precursors through multi-step synthetic processes.
This compound is classified as a pyrazolo derivative, specifically a dihydro-pyrazolo compound. It exhibits unique structural features that distinguish it from other pyrazoles and pyrazinones, making it an interesting target for research in organic synthesis and pharmacology.
The synthesis of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one typically involves several key steps:
Technical details include controlling reaction conditions such as temperature and solvent choice to optimize yields. For example, reactions are often conducted under reflux conditions in polar aprotic solvents like ethanol or dimethylformamide to facilitate cyclization and subsequent transformations .
The synthesis can be outlined as follows:
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one can participate in various chemical reactions due to its functional groups:
Reactivity is influenced by the electron-rich nature of the pyrazole rings which can stabilize cationic intermediates during reactions. For example, oxidation reactions often utilize oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
The mechanism of action for compounds like 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one typically involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary depending on the substituents present on the pyrazolo core.
Research indicates that similar compounds exhibit activity against various biological targets including:
Quantitative structure–activity relationship (QSAR) studies are often employed to predict biological activity based on structural modifications .
Chemical properties include stability under standard laboratory conditions but may be sensitive to light and air exposure over prolonged periods. Decomposition products should be analyzed for safety during handling.
Relevant data indicates that this compound may exhibit moderate toxicity profiles which necessitate careful handling during experimental procedures .
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one has potential applications in:
Research continues into optimizing synthesis methods and exploring new applications in medicinal chemistry due to its promising biological activities .
The fused heterobicyclic system 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one represents a pharmaceutically significant scaffold within nitrogen-rich heterocyclic chemistry. Characterized by a pyrazine ring fused with a pyrazole moiety bearing a 2-hydroxyethyl substituent at N1, this structure combines electron-rich and electron-deficient regions that confer unique molecular recognition properties. The compound's systematic name (CID: 3077009) and core structure establish it as a purine bioisostere with demonstrated relevance in targeted therapeutic agent design [1] [3]. Its emergence reflects ongoing efforts to optimize heterocyclic cores for enhanced binding affinity, solubility, and pharmacokinetic profiles in drug discovery.
Pyrazolo-fused pyrazinones emerged as privileged scaffolds following seminal work on purine mimetics in the late 20th century. Early medicinal chemistry efforts focused on unsubstituted pyrazolo[3,4-b]pyrazines as ATP-competitive kinase inhibitors due to their ability to occupy the adenine binding pocket [3]. The structural evolution accelerated with the discovery that N1 substitutions dramatically modulate target selectivity and cellular permeability. By the early 2000s, researchers systematically explored C5 and N1 modifications, leading to compounds with improved kinase inhibition profiles against CDK2 (IC₅₀ = 0.057 ± 0.003 μM) and other cancer-related targets [3]. The incorporation of hydroxyalkyl chains at N1, particularly the 2-hydroxyethyl group, marked a significant advancement by improving aqueous solubility without compromising membrane permeability. This design strategy was later extended to SHP2 phosphatase inhibitors (WO2018081091), demonstrating the scaffold's versatility beyond kinase targeting [9]. The historical progression underscores a transition from simple heterocyclic cores to strategically functionalized derivatives with optimized drug-like properties.
The pyrazolo[3,4-b]pyrazin-5-one core exhibits distinctive electronic and spatial characteristics that underpin its pharmacophoric utility:
Table 1: Structural and Electronic Properties of Pyrazolo[3,4-b]pyrazin-5-one Core
Property | Value/Feature | Pharmacophoric Significance |
---|---|---|
Ring System | Bicyclic, 6π-electron deficient pyrazine | Mimics purine nucleobases in ATP-binding sites |
Tautomerism | Lactam-lactim tautomerism at C5 position | Enables dual hydrogen bonding capability |
Hydrogen Bonding | 3 Acceptors, 1 Donor (lactam configuration) | Forms critical interactions with kinase catalytic residues |
Aromatic Character | Delocalized 10π-electron system | Stabilizes planar binding conformation |
Molecular Formula | Base: C₅H₃N₄O (MW 135.10 g/mol) | Optimal size for occupying adenine niche |
Electronic distribution analysis reveals significant charge delocalization, with the pyrazinone ring exhibiting greater electron deficiency than the pyrazole moiety. This polarization creates complementary binding surfaces for both hydrophobic and polar protein interactions. X-ray crystallographic studies of analogous compounds confirm the core maintains near-perfect planarity (deviation < 0.1Å), facilitating deep penetration into enzyme active sites [3] [7]. The carbonyl oxygen at C5 serves as a key hydrogen bond acceptor, frequently interacting with conserved backbone NH groups (e.g., Leu83 in CDK2), while N4 and N2 provide additional recognition points [3]. This multifaceted binding capacity explains the scaffold's prevalence across diverse target classes, from cyclin-dependent kinases to phosphodiesterases and phosphatase enzymes.
The 2-hydroxyethyl group at N1 serves as a master regulator of the molecule's biological interactions through three primary mechanisms:
Hydrogen Bonding Enhancement: The terminal hydroxyl group forms supplemental hydrogen bonds with protein residues adjacent to the ATP-binding pocket, as evidenced in molecular dynamics simulations of CDK2 complexes. This additional interaction contributes ~1.5 kcal/mol binding energy stabilization in kinase inhibitors [3].
Solubility-Permeability Balance: Introduction of the hydroxyethyl group increases aqueous solubility (predicted logS = -2.1) while maintaining moderate lipophilicity (clogP = 0.3). This property profile enhances cellular uptake compared to lipophilic N-aryl analogs, as confirmed in cell-based assays of pyrazolo-pyrazinone derivatives [1] [6].
Conformational Steering: Ethylene linker flexibility allows the hydroxyl group to adopt optimal binding orientations unavailable to rigid substituents. The SMILES notation (C1=NN(C2=C1NC(=S)C=N2)CCO) explicitly shows the rotatable C-N bond, enabling adaptive pharmacophore geometry [1].
The hydroxyl group also serves as a synthetic handle for prodrug design and further derivatization. Acylation or glycosylation at this position modulates bioavailability and target selectivity, as demonstrated in thioglycoside derivatives showing enhanced CDK2 inhibition (IC₅₀ = 45-48 nM) compared to parent compounds [3].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2